BenchChemオンラインストアへようこそ!

Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate

Cardiovascular pharmacology Pressor response Stereoisomer potency ranking

Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate (CAS 93918-98-0), synonymously identified as (1S,2R)-(+)-Ephedrine hemisulfate, is a stereochemically defined quaternary ammonium salt composed of two (1S,2R)-(+)-ephedrine cations paired with one sulfate dianion, yielding a molecular formula of C₂₀H₃₂N₂O₆S and molecular weight of 428.54 g/mol. This compound represents the (+)-enantiomeric form of ephedrine as the hemisulfate salt, and is one of four possible ephedrine stereoisomers arising from the molecule's two chiral centers at the α-carbon (C-1) and β-carbon (C-2) positions.

Molecular Formula C20H32N2O6S
Molecular Weight 428.5 g/mol
CAS No. 93918-98-0
Cat. No. B1419052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate
CAS93918-98-0
Molecular FormulaC20H32N2O6S
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)[NH2+]C.CC(C(C1=CC=CC=C1)O)[NH2+]C.[O-]S(=O)(=O)[O-]
InChIInChI=1S/2C10H15NO.H2O4S/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;1-5(2,3)4/h2*3-8,10-12H,1-2H3;(H2,1,2,3,4)/t2*8-,10-;/m11./s1
InChIKeyCAVQBDOACNULDN-LMDBBIMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) Sulphate (CAS 93918-98-0) – Identity, Class, and Procurement Context


Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate (CAS 93918-98-0), synonymously identified as (1S,2R)-(+)-Ephedrine hemisulfate, is a stereochemically defined quaternary ammonium salt composed of two (1S,2R)-(+)-ephedrine cations paired with one sulfate dianion, yielding a molecular formula of C₂₀H₃₂N₂O₆S and molecular weight of 428.54 g/mol [1]. This compound represents the (+)-enantiomeric form of ephedrine as the hemisulfate salt, and is one of four possible ephedrine stereoisomers arising from the molecule's two chiral centers at the α-carbon (C-1) and β-carbon (C-2) positions [2]. Unlike the more commonly marketed (1R,2S)-(−)-ephedrine hemisulfate (CAS 134-72-5, USP Reference Standard), the (1S,2R)-(+)-configuration imparts substantially different pharmacological, metabolic, and environmental fate profiles, making this compound a critical reference material for stereoselective research, chiral analytical method development, forensic impurity profiling, and environmental monitoring applications [3].

Why (1S,2R)-(+)-Ephedrine Hemisulfate (CAS 93918-98-0) Cannot Be Interchanged with (−)-Ephedrine Sulfate or Racemic Ephedrine


The four stereoisomers of ephedrine—(1R,2S)-(−)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(−)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine—exhibit profoundly divergent pharmacological potencies, metabolic fates, and environmental degradation profiles that preclude generic interchange [1]. In vivo pressor assays demonstrate a 3-fold potency differential between D(−)-ephedrine and L(+)-ephedrine, while cloned human β-adrenergic receptor studies reveal up to 294-fold differences in agonist EC₅₀ values depending on the receptor subtype [2][3]. At the biogenic amine transporter level, the (+)-isomer is 5-fold and 9-fold less potent at norepinephrine and dopamine release, respectively, compared to the (−)-isomer [1]. Moreover, stereochemistry governs environmental persistence: (1S,2R)-(+)-ephedrine resists biodegradation in river microcosms whereas (1R,2S)-(−)-ephedrine degrades significantly over 14 days, and the persistent isomers exhibit greater multi-species toxicity [4]. These stereochemistry-dependent differences mean that substituting the racemate or the (−)-enantiomer salt for the (+)-enantiomer hemisulfate will yield quantitatively different and potentially misleading results in receptor pharmacology, forensic trace analysis, metabolic tracing, and environmental fate studies.

Quantitative Differentiation Evidence for (1S,2R)-(+)-Ephedrine Hemisulfate (CAS 93918-98-0) Versus Closest Analogs


Pressor Potency in Anesthetized Canine Model: (+)-Ephedrine Is 3-Fold Less Potent Than (−)-Ephedrine

In the foundational head-to-head pharmacological comparison of all four ephedrine isomers conducted in anesthetized dogs, the relative pressor potency of L(+)-ephedrine [the free base corresponding to (1S,2R)-(+)-ephedrine] was measured at 33, compared to D(−)-ephedrine normalized to 100, representing a 3.0-fold lower vasopressor efficacy. L(+)-pseudoephedrine was even weaker at 20. Effects on heart rate paralleled pressor effects, and the rate of tachyphylaxis development followed the order D(−)-ephedrine < L(+)-ephedrine < D(+)-amphetamine < L(+)-pseudoephedrine [1]. Animals rendered tachyphylactic to L(+)-ephedrine still exhibited pressor responses to subsequent D(−)-ephedrine injection, confirming mechanistically non-redundant receptor engagement between the enantiomers [1].

Cardiovascular pharmacology Pressor response Stereoisomer potency ranking

Human β-Adrenergic Receptor Agonist Potency: 144-Fold to 294-Fold Difference Between (+)- and (−)-Ephedrine at β₁-AR and β₂-AR

Vansal and Feller (1999) directly compared the four ephedrine stereoisomers for agonist activity at cloned human β₁-, β₂-, and β₃-adrenergic receptors expressed in Chinese hamster ovary cells, using a luciferase reporter gene assay to measure adenylyl cyclase stimulation [1]. At the human β₁-AR, (1S,2R)-(+)-ephedrine exhibited an EC₅₀ of 72 µM (maximal response 66% relative to isoproterenol), compared to (1R,2S)-(−)-ephedrine with an EC₅₀ of 0.5 µM (68% max)—a 144-fold potency differential. At the human β₂-AR, the divergence was even greater: (1S,2R)-(+)-ephedrine EC₅₀ = 106 µM (22% max) versus (1R,2S)-(−)-ephedrine EC₅₀ = 0.36 µM (78% max), representing a 294-fold difference. The (+)-isomer also showed markedly lower intrinsic efficacy at β₂-AR (22% vs 78% maximal response). Notably, only (1R,2S)-(−)-ephedrine demonstrated significant agonist activity at human β₃-AR (EC₅₀ = 45 µM, 31% max), with (1S,2R)-(+)-ephedrine being essentially inactive at this subtype [1].

Receptor pharmacology β-adrenergic receptor subtypes Cloned human receptor assays

Biogenic Amine Transporter Substrate Activity: (+)-Ephedrine Is 5-Fold Less Potent at NE Release and 9-Fold Less Potent at DA Release

Rothman et al. (2003) performed a comprehensive in vitro characterization of all ephedrine stereoisomers at biogenic amine transporters using rat brain synaptosomal preparations and [³H]MPP⁺ release assays [1]. (−)-Ephedrine exhibited an EC₅₀ of approximately 43 nM for norepinephrine (NE) release and 236 nM for dopamine (DA) release. (+)-Ephedrine was 5-fold less potent at NE release and 9-fold less potent at DA release compared to (−)-ephedrine [1]. Both enantiomers were inactive at the serotonin transporter. The NE/DA selectivity ratio calculated for (±)-ephedrine was 18.6, indicating strong preferential activity at noradrenergic over dopaminergic terminals [2]. Critically, reversing the stereochemistry at the α-position of (−)-ephedrine alone reduces NE releasing activity by nearly 100-fold, as discussed in the structure-activity analysis [1]. These in vitro transporter data correlate with in vivo drug discrimination studies, where the rank order of potency was amphetamine > cocaine > (−)-ephedrine ≥ (±)-ephedrine ≥ (+)-ephedrine in pigeons trained to discriminate amphetamine from saline [3].

Neuropharmacology Norepinephrine transporter Dopamine transporter Transporter substrate profiling

Environmental Persistence in River Microcosms: (1S,2R)-(+)-Ephedrine Resists Biodegradation While (−)-Ephedrine Degrades Significantly

Rice et al. (2018) examined the degradation of all four ephedrine stereoisomers in river-simulating microcosms under biotic and abiotic conditions over 14 days [1]. Only two isomers—(1R,2S)-(−)-ephedrine and (1S,2S)-(+)-pseudoephedrine—underwent significant degradation under biotic conditions. In contrast, (1S,2R)-(+)-ephedrine and (1R,2R)-(−)-pseudoephedrine showed no significant degradation, classifying them as environmentally persistent stereoisomers. Furthermore, (1S,2R)-(+)-ephedrine was detected in wastewater effluent, confirming real-world environmental release, and was also observed to form from (1R,2S)-(−)-ephedrine via microbial epimerization in microcosms [1]. Across all three test organisms—Daphnia magna, Pseudokirchneriella subcapitata, and Tetrahymena thermophila—the persistent isomers [(1S,2R)-(+)-ephedrine and (1R,2R)-(−)-pseudoephedrine] were more toxic than the degradable isomers, indicating that environmental persistence directly correlates with elevated ecotoxicological hazard [1].

Environmental fate Chiral pollutants Wastewater monitoring Enantioselective degradation

Stereoselective Metabolism: (−)-Isomer Preferentially p-Hydroxylated and Glucuronidated Over (+)-Isomer in Rats and Humans

Baba et al. (1986) employed a pseudo-racemic mixture technique with deuterium-labeled ephedrine isomers to quantify stereoselective differences in metabolic fate [1]. In rats, the (−)-isomer of ephedrine was more extensively p-hydroxylated than the (+)-isomer. A stereoselective reaction was also observed in the formation of glucuronide conjugates of ephedrine, norephedrine, and p-hydroxyephedrine, with the (−)-isomers consistently more readily subjected to glucuronide formation than the (+)-isomers [1]. In human subjects, N-demethylation proved to be a stereoselective reaction, and oxidative dealkylation of norephedrine was also suspected to be stereoselective [1]. These findings were corroborated by Feller and Malspeis (1977), who demonstrated differential in vivo and in vitro biotransformation of D(−)-ephedrine and L(+)-ephedrine in rabbits [2].

Drug metabolism Stereoselective biotransformation Isotopic tracer studies Phase II conjugation

Alpha-Adrenergic Receptor Antagonist Affinity Ranking: (1S,2R)-(+)-Ephedrine Shows Lower Affinity Than (1R,2S)-(−)-Ephedrine Across All Human α-AR Subtypes

Ma et al. (2007) evaluated the binding affinities and functional antagonist activities of ephedrine alkaloids across all six human α₁- and α₂-adrenergic receptor subtypes (α₁A, α₁B, α₁D, α₂A, α₂B, α₂C) expressed in HEK and CHO cells [1]. The ephedrine isomers did not exhibit direct agonist activity at any α-AR subtype; instead, they acted as antagonists of phenylephrine-mediated (α₁) and medetomidine-mediated (α₂) responses. The rank order of binding affinity across all subtypes was consistently 1R,2R-(−)-pseudoephedrine > 1R,2S-(−)-ephedrine > 1S,2R-(+)-ephedrine > 1S,2S-(+)-pseudoephedrine [1]. This places (1S,2R)-(+)-ephedrine as the third-most potent α-AR antagonist among the four stereoisomers, with measurably weaker affinity than the (1R,2S)-(−)-isomer. The study further established that the orientation of the β-hydroxyl group and the N-methyl substitution state are critical determinants of α-AR binding, with the 1R,2S-configuration conferring greater functional antagonist activity than the 1S,2R-configuration [1].

Alpha-adrenergic receptor pharmacology Receptor binding affinity Antagonist activity Cloned human receptor subtypes

Evidence-Backed Application Scenarios for (1S,2R)-(+)-Ephedrine Hemisulfate (CAS 93918-98-0)


Certified Reference Standard for Chiral Chromatographic Method Development and Forensic Impurity Profiling

As demonstrated by Makino et al. (2002), (1S,2R)-(+)-ephedrine is a critical marker in impurity profiling of illicit methamphetamine, detectable at levels as low as 0.05% in bulk material by HPLC with UV detection at 210 nm using phenyl-β-cyclodextrin chiral columns [1]. The compound is supplied as a Cerilliant® certified reference material by MilliporeSigma for use as a Snap-N-Spike® calibrator in LC/MS or GC/MS methods across clinical toxicology, forensic analysis, and dietary supplement quality control applications . Its well-defined (1S,2R) absolute configuration, confirmed by X-ray crystallography, makes it the essential enantiopure standard for chiral separation method validation where co-elution of the (+)- and (−)-ephedrine peaks must be resolved [2]. Substitution with racemic ephedrine or (−)-ephedrine sulfate would fail to provide the (+)-isomer retention time and peak identity confirmation required for enantioselective HPLC and SFC methods [1].

Environmental Fate and Ecotoxicology Studies Requiring the Persistent (+)-Enantiomer

The finding by Rice et al. (2018) that (1S,2R)-(+)-ephedrine resists biodegradation over 14 days in river microcosms, is detected in wastewater effluent, and exhibits greater toxicity than degradable isomers across three trophic levels (D. magna, P. subcapitata, T. thermophila) establishes this specific enantiomer as a high-priority analyte for environmental monitoring programs [1]. Research groups investigating enantioselective degradation kinetics, chiral pollutant fate modeling, or wastewater epidemiology must source the authentic (1S,2R)-(+)-ephedrine hemisulfate rather than racemic mixtures, because the (+)-isomer's environmental recalcitrance—including its formation via microbial epimerization of the (−)-isomer—cannot be studied using the readily degraded (−)-enantiomer [1]. The distinct persistence profile means that environmental risk quotients calculated using racemic ephedrine data would systematically underestimate the hazard posed by the (+)-enantiomer fraction [1].

β-Adrenergic and α-Adrenergic Receptor Subtype Pharmacological Profiling

The quantitative EC₅₀ data from Vansal and Feller (1999) and binding affinity rankings from Ma et al. (2007) collectively position (1S,2R)-(+)-ephedrine hemisulfate as an essential tool compound for adrenergic receptor subtype characterization [1]. With β₁-AR EC₅₀ of 72 µM, β₂-AR EC₅₀ of 106 µM, and negligible β₃-AR activity, the (+)-isomer provides a distinct pharmacological signature easily distinguishable from the (−)-isomer (β₁-AR EC₅₀ = 0.5 µM, β₂-AR EC₅₀ = 0.36 µM) [1]. This 144- to 294-fold potency window enables receptor subtype selectivity screening, allosteric modulator discovery, and structure-activity relationship studies where stereochemical control of the ligand is the independent variable. At α-AR subtypes, the consistent intermediate rank-order position (1R,2R > 1R,2S > 1S,2R > 1S,2S) makes the (+)-isomer valuable for probing the stereochemical determinants of antagonist binding across the α₁A, α₁B, α₁D, α₂A, α₂B, and α₂C receptor panel .

Stereoselective Drug Metabolism and Pharmacokinetic Tracing Studies

Baba et al. (1986) demonstrated that (+)-ephedrine undergoes slower p-hydroxylation, reduced glucuronide conjugation, and differential N-demethylation compared to the (−)-isomer in both rodent and human systems [1]. This stereoselective metabolic routing makes (1S,2R)-(+)-ephedrine hemisulfate indispensable as a defined-substrate probe for cytochrome P450 phenotyping (particularly CYP2D6-mediated pathways), UDP-glucuronosyltransferase isoform selectivity studies, and stable-isotope tracer experiments where enantiomer-specific metabolite spectra must be distinguished [1]. The compound's slower Phase I and Phase II clearance relative to the (−)-isomer means that pharmacokinetic models parameterized with racemic ephedrine will not accurately predict the in vivo half-life, volume of distribution, or metabolite exposure profile of the (+)-enantiomer when encountered as an impurity, environmental contaminant, or research probe [1].

Quote Request

Request a Quote for Bis((S-(R*,S*))-(beta-hydroxy-alpha-methylphenethyl)methylammonium) sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.